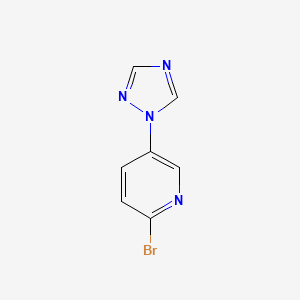

2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Description

Significance of Pyridine-Triazole Hybrid Scaffolds in Contemporary Chemistry

The strategic combination of pyridine (B92270) and 1,2,4-triazole (B32235) moieties into a single molecular framework creates a "hybrid scaffold" that can exhibit unique and enhanced properties. This molecular hybridization is a powerful approach in medicinal chemistry and materials science. lookchem.com By linking these two distinct heterocyclic systems, researchers aim to develop novel molecules with synergistic or entirely new functionalities. In medicinal chemistry, pyridine-triazole hybrids have been investigated for their potential as potent antimicrobial and anticancer agents. lookchem.comchemicalbook.comuni.lu The triazole component can serve as a stable linker connecting the pyridine scaffold to other pharmacophores, creating bifunctional molecules with promising therapeutic potential. uni.lu

Academic Research Rationale for Investigating 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

The primary academic research interest in This compound stems from its application as a key building block in materials science, particularly in the development of advanced electronic materials. lookchem.comnih.gov The compound combines an electron-deficient pyridine ring with an even more electron-deficient 1,2,4-triazole ring, creating a "dual n-type unit". This electronic characteristic is highly desirable for creating bipolar host materials used in phosphorescent organic light-emitting diodes (PhOLEDs). lookchem.comnih.gov

The bromine atom at the 2-position of the pyridine ring is a crucial feature, serving as a reactive handle for further chemical modifications. sigmaaldrich.com It allows for the introduction of other functional groups through cross-coupling reactions, enabling the synthesis of more complex molecules with tailored electronic properties for specific applications. sigmaaldrich.com

Scope and Objectives of Research on this compound

The research focused on This compound is primarily centered on its synthesis and subsequent use as a precursor for functional materials. The main objectives include:

Developing efficient synthetic routes: A key goal is to establish reliable methods for the synthesis of This compound . This involves the reaction of starting materials like 2,5-dibromopyridine (B19318) and 1,2,4-triazole. lookchem.comnih.gov

Characterization of the compound: Thoroughly characterizing the molecule to confirm its structure and purity is essential. While specific data is found within dedicated literature, this typically involves standard analytical techniques.

Application in Materials Science: The principal objective is to utilize this compound as a building block for creating novel bipolar host materials for high-performance PhOLEDs. Research has demonstrated that incorporating this pyridine-triazole unit can lead to materials that facilitate efficient electron injection and transport, resulting in PhOLEDs with low turn-on voltages and high power efficiencies. lookchem.comnih.gov

Interactive Data Tables

Below are tables summarizing key information for the compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1783937-64-3 | lookchem.comchemicalbook.com |

| Molecular Formula | C₇H₅BrN₄ | chemicalbook.com |

| Molecular Weight | 225.05 g/mol | lookchem.com |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results |

Table 2: Starting Materials for Synthesis

| Compound Name | Molecular Formula | CAS Number | Role |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 624-28-2 | Pyridine source with leaving group |

| 1,2,4-Triazole | C₂H₃N₃ | 288-88-0 | Triazole source |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWCABSGGKKELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 1h 1,2,4 Triazol 1 Yl Pyridine and Analogues

Strategies for Pyridine (B92270) Ring Functionalization Towards Precursors

The initial and crucial phase in the synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is the preparation of appropriately functionalized pyridine precursors. This typically involves the introduction of a bromine atom at the 2-position and a reactive group at the 5-position, which will be utilized for the subsequent installation of the triazole ring.

Halogenation and Functional Group Introduction on Pyridine Systems

Directing the halogenation to specific positions on the pyridine ring is a fundamental step. For the synthesis of the target compound, obtaining a 2,5-disubstituted pyridine is essential. One common precursor is 2,5-dibromopyridine (B19318). The synthesis of this key intermediate can be achieved through various methods, often starting from more readily available pyridine derivatives like 2-aminopyridine (B139424) or 2-hydroxypyridine (B17775). chemicalbook.comchemicalbook.comgoogle.compatsnap.com

One established method involves the diazotization of 2-amino-5-bromopyridine (B118841) in the presence of hydrobromic acid and a bromine source. chemicalbook.comchemicalbook.com The synthesis of the starting material, 2-amino-5-bromopyridine, can itself be accomplished by the direct bromination of 2-aminopyridine. chemicalbook.compatsnap.comgoogle.comresearchgate.net Alternative approaches include the bromination of 2-hydroxypyridine to yield 2-hydroxy-5-bromopyridine, which is then further brominated to 2,5-dibromopyridine. patsnap.com

The table below summarizes representative methods for the synthesis of key brominated pyridine precursors.

Grignard Reagent-Mediated Transformations for Pyridine Derivatives

Grignard reagents offer a powerful tool for the functionalization of pyridine rings, particularly for introducing carbon-based substituents. In the context of synthesizing precursors for this compound, Grignard reactions can be employed on dihalogenated pyridines like 2,5-dibromopyridine. The differential reactivity of the bromine atoms can allow for selective reactions.

For instance, a Grignard reaction on 2,5-dibromopyridine can be used to introduce a formyl group at the 5-position by reacting the selectively formed Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF). google.com This provides 2-bromo-5-formylpyridine, a versatile intermediate that can be further converted to a functional group suitable for triazole formation. The regioselectivity of the Grignard formation can sometimes be controlled by the choice of the Grignard reagent and reaction conditions. researchgate.net Recent developments have also shown that purple light can promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org

The following table outlines a Grignard-mediated transformation for the synthesis of a functionalized pyridine precursor.

Triazole Ring Annulation and Installation Strategies

With the functionalized pyridine precursor in hand, the next stage is the construction of the 1,2,4-triazole (B32235) ring at the 5-position of the pyridine. Several synthetic methodologies can be employed for this transformation, including click chemistry, classical cyclization reactions, and cycloaddition approaches.

Click Chemistry Approaches for 1,2,4-Triazole Formation

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," predominantly yields 1,2,3-triazoles, its principles of robust and efficient bond formation are influential in heterocyclic synthesis. sigmaaldrich.comrsc.orgacs.orgwikipedia.org The development of methods for the regioselective synthesis of 1,2,4-triazoles using click-type reactions is an active area of research. For the synthesis of 1-(pyridin-2-yl)-1,2,3-triazoles, CuAAC has been shown to be highly efficient. sigmaaldrich.comrsc.org This typically involves the reaction of a pyridyl azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. While not directly forming the 1,2,4-isomer, the modularity and efficiency of this approach are noteworthy. orgsyn.orgacs.org

Cyclization Reactions for 1,2,4-Triazole Heterocycles

A more direct and common approach for the synthesis of 1,2,4-triazoles fused or attached to a pyridine ring involves the cyclization of appropriate precursors. A key strategy for forming the chemicalbook.comchemicalbook.comgoogle.comtriazolo[1,5-a]pyridine system, an isomer of the target molecule, starts from 2-aminopyridine derivatives. researchgate.netorganic-chemistry.orgmdpi.com For instance, 2-aminopyridines can react with various reagents to form an intermediate that undergoes oxidative N-N bond formation and cyclization. organic-chemistry.orgmdpi.com

Another important pathway involves the use of 2-hydrazinopyridine (B147025) as a key intermediate. google.comresearchgate.netsynquestlabs.com This hydrazine (B178648) derivative can be reacted with various one-carbon sources, such as formic acid or its derivatives, to generate the 1,2,4-triazole ring. For example, 4-amino-4H-1,2,4-triazole can be synthesized from formhydrazide. orgsyn.org The reaction of 2-hydrazinopyridines with isothiocyanates followed by cyclization is another route to 3-amino- chemicalbook.comchemicalbook.comgoogle.comtriazolo[4,3-a]pyridines. organic-chemistry.org

The table below presents examples of cyclization reactions leading to 1,2,4-triazole systems.

[3+2] Cycloaddition Reactions for Triazole Synthesis

[3+2] Cycloaddition reactions represent a powerful and convergent strategy for the synthesis of five-membered heterocycles, including triazoles. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). nih.govresearchgate.netbeilstein-journals.orgrsc.org

In the context of 1,2,4-triazole synthesis, a relevant [3+2] cycloaddition involves the reaction of nitriles with azides. researchgate.net This approach can provide access to tetrazole intermediates which can then rearrange or be further transformed into 1,2,4-triazoles. Another variation involves the use of nitrile ylides, generated in situ from precursors like vinyl azides, which can react with various dipolarophiles to form the triazole ring. nih.gov While less common for the direct synthesis of the title compound, these cycloaddition strategies offer a versatile platform for the construction of diverse triazole-containing molecules. The reaction of nitrileimines with methylene (B1212753) active nitriles has also been explored as an alternative to azides in base-mediated [3+2] cycloadditions. nih.gov

Formation of the Pyridine-Triazole Linkage

The construction of the pyridine-triazole linkage is a fundamental step in the synthesis of this compound and its derivatives. This is primarily achieved through carbon-nitrogen (C-N) bond-forming reactions, with oxidative coupling methods also providing alternative routes.

Carbon-Nitrogen Bond Forming Reactions

The formation of a C-N bond between a pyridine ring and a nitrogen heterocycle like 1,2,4-triazole is a cornerstone of synthetic organic chemistry. researchgate.net These reactions can be broadly categorized into electrophilic and nucleophilic substitutions. researchgate.net For halogenated pyridines, such as a 2-bromopyridine (B144113) precursor, nucleophilic substitution is a common and effective strategy. researchgate.net In this approach, the halogen atom acts as a leaving group, which is displaced by a nucleophilic nitrogen atom from the triazole ring.

This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a standard method for creating aryl-nitrogen bonds. The reaction typically requires a base to deprotonate the N-H of the 1,2,4-triazole, making it a more potent nucleophile. The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents on the ring. While some SNAr reactions on 2-halopyridines may require harsh conditions, metal-free methods have been developed that proceed under milder conditions. researchgate.netrsc.org For instance, a metal-free, site-selective C–N bond-forming reaction has been demonstrated for polyhalogenated pyridines, showing that amines can preferentially displace a fluorine atom. rsc.org This highlights the tunability of selectivity based on the halogen present. rsc.org

Key C-N bond-forming strategies include:

Nucleophilic Aromatic Substitution (SNAr): The most direct method involves reacting a halopyridine (e.g., 2,5-dibromopyridine) with 1,2,4-triazole in the presence of a base.

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine (in this case, the triazole). This method is known for its broad substrate scope and functional group tolerance. researchgate.net

Reactions of Pyridine-N-oxides: Activating the pyridine ring as an N-oxide can facilitate nucleophilic substitution, providing an alternative to reactions with halopyridines. researchgate.net

Oxidative Coupling Methodologies for Heterocyclic Linkages

Oxidative coupling reactions present an alternative and increasingly popular strategy for forming C-N bonds and constructing heterocyclic systems. These methods often involve the formation of new bonds through an oxidative process, frequently mediated by a metal catalyst or a chemical oxidant.

Copper-catalyzed reactions, for example, can facilitate the coupling of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative processes under an air atmosphere. organic-chemistry.org Such methods are advantageous because the starting materials and catalysts are often inexpensive and readily available. organic-chemistry.org While much of the research on oxidative coupling in this area focuses on the intramolecular cyclization to form fused systems like 1,2,4-triazolo[1,5-a]pyridines, the underlying principles can be applied to intermolecular couplings. organic-chemistry.orgresearchgate.net

Examples of oxidative coupling strategies include:

Copper-Catalyzed Oxidative Coupling: Utilizes a copper catalyst and an oxidant (like air) to join heterocyclic fragments. organic-chemistry.org

Palladium-Catalyzed Oxidative Cross-Coupling: Involves the twofold C-H activation of two different heterocycles, such as a pyridine N-oxide and a triazole derivative, to form a direct bond between them. rsc.org

Iodine-Mediated Oxidative Cyclization: This transition-metal-free approach uses iodine as a mediator to promote the formation of N-N bonds in the synthesis of fused triazoles, a strategy that can be adapted for intermolecular C-N linkages. researchgate.net

Table 1: Comparison of C-N Bond Forming and Oxidative Coupling Reactions

| Feature | Carbon-Nitrogen Bond Forming Reactions | Oxidative Coupling Methodologies |

|---|---|---|

| Primary Mechanism | Nucleophilic substitution or metal-catalyzed cross-coupling. researchgate.net | Metal-catalyzed or oxidant-mediated C-H activation and bond formation. organic-chemistry.orgrsc.org |

| Key Reactants | Halopyridine and triazole. researchgate.net | Pyridine (or N-oxide) and triazole derivatives. rsc.org |

| Catalysts/Reagents | Often requires a base; may use Palladium catalysts (Buchwald-Hartwig). researchgate.net | Copper or Palladium catalysts; oxidants like air, Ag₂CO₃, or I₂/KI. organic-chemistry.orgresearchgate.netrsc.org |

| Advantages | Well-established, direct, and often high-yielding. | Atom-economical (C-H activation), uses readily available starting materials. organic-chemistry.org |

Advanced Synthetic Protocols for this compound Analogues

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign. For the synthesis of this compound analogues, this has led to the exploration of catalyst-free systems, microwave-assisted reactions, and mechanochemistry.

Catalyst-Free and Additive-Free Syntheses

The development of synthetic methods that eliminate the need for metal catalysts and additives is a significant goal in green chemistry. Such approaches reduce costs, simplify product purification, and minimize toxic waste. For the synthesis of triazole-containing heterocycles, catalyst-free methods have been successfully developed, often in conjunction with other advanced techniques like microwave heating.

A notable example is the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. researchgate.netmdpi.com This reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition, and condensation to yield the final product in a short time. mdpi.com While this produces a fused system, the principles demonstrate that complex heterocyclic scaffolds can be constructed without catalytic assistance. Another catalyst-free route involves the sequential exposure of pyrrole-2-carbonitrile-derived substrates to DMF-DMA and acyl hydrazide to form a polyfunctionalized triazole-fused N-heterocycle. rsc.org These examples underscore the potential for designing catalyst-free syntheses for linked pyridine-triazole systems as well.

Microwave-Assisted Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, dramatically reducing reaction times from hours to minutes and often improving product yields. scielo.org.zanih.gov The use of microwave irradiation has been extensively applied to the synthesis of triazole derivatives and other nitrogen heterocycles. scielo.org.zanih.govacs.org

In the context of triazolopyridine synthesis, microwave heating has proven particularly effective. For instance, a catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines was optimized under microwave conditions. mdpi.comresearchgate.net The reaction of enaminonitriles with benzohydrazides at 140 °C in a microwave reactor afforded the desired product in yields up to 89% within three hours. mdpi.comresearchgate.net In contrast, conventional heating resulted in lower yields or required significantly longer reaction times. mdpi.com The efficiency of microwave-assisted synthesis is also highlighted in one-pot, three-component procedures for creating dihydropyrazolopyridines, where reactions are completed rapidly in DMF. acs.org

Table 2: Effect of Microwave Irradiation on Reaction Time and Yield

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Synthesis of piperidine-triazole derivatives | Several hours | 33-90 seconds (82% yield) | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | >4 hours | 1 minute (85% yield) | nih.gov |

| Synthesis of triazolopyridines | 12 hours (lower yield) | 3 hours (89% yield) | mdpi.comresearchgate.net |

| Synthesis of piperazine-azole-fluoroquinolones | 27 hours | 30 minutes (96% yield) | nih.gov |

Mechanochemical Synthetic Approaches

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free alternative to traditional solution-phase synthesis. This technique is highly aligned with the principles of green chemistry, as it minimizes or eliminates the use of potentially hazardous solvents.

The synthesis of triazoles is amenable to mechanochemical methods. For example, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been developed for the solventless synthesis of 1,2,4-triazolo derivatives, with yields ranging from 51–80%. researchgate.net This protocol is noted for its short reaction times and scalability. researchgate.net Broader reviews on mechanochemistry highlight its application in multicomponent reactions to generate various heterocycles, including the use of ball-milling for the synthesis of spiroimidazolines from alkenes and amidines. researchgate.netnih.gov These approaches demonstrate the feasibility of using mechanochemical force to drive the reactions necessary for forming pyridine-triazole linkages, potentially providing a highly efficient and environmentally friendly synthetic route.

"One-Pot" Reaction Sequences

The development of "one-pot" synthetic methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in chemical synthesis. This approach offers numerous advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures, thereby aligning with the principles of green chemistry. In the context of synthesizing this compound and its analogues, one-pot sequences have been explored to streamline the construction of the core triazolyl-pyridine scaffold.

One-pot strategies for the synthesis of related polysubstituted pyridines have been developed by modifying and improving traditional reactions, such as the Bohlmann-Rahtz pyridine synthesis. core.ac.uk These methods often involve a three-component cyclocondensation process. For instance, a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) can be combined without the need for an additional acid catalyst to produce a library of pyridine derivatives with high regiochemical control and in good yields. core.ac.uk Microwave irradiation has also been employed to accelerate these one-pot reactions, leading to the rapid generation of cyanopyridines in excellent yields. core.ac.uk

For the construction of the 1,2,4-triazole ring onto a pyridine backbone, multicomponent reactions are particularly valuable. A one-pot, three-component approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been described, which involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov While this method has a high success rate in parallel synthesis, its efficiency can be influenced by the steric and electronic properties of the starting materials. nih.gov

Another notable one-pot procedure involves the synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines from easily accessible 2-hydrazinopyridine and various substituted aromatic aldehydes. rsc.org This method is lauded for its mild reaction conditions, operational simplicity, and broad functional group tolerance. rsc.org Similarly, one-pot approaches have been successfully applied to the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a] core.ac.ukresearchgate.netacs.orgtriazines, utilizing microwave assistance to drive the reactions to completion in short timeframes and high yields. mdpi.com

The synthesis of 3-bromo-2-arylimidazo[1,2-a]pyridine derivatives has been achieved through an unexpected and selective one-pot technique that utilizes copper(II) bromide and dimethyl sulfoxide (B87167) (DMSO) under time-controlled conditions. researchgate.net This method highlights the potential for fine-tuning reaction parameters to achieve specific structural outcomes in a single pot.

While a direct one-pot synthesis for this compound is not extensively documented, the principles from these analogous syntheses provide a clear framework. A hypothetical one-pot synthesis could involve the reaction of a suitable brominated pyridine derivative with a source of the 1,2,4-triazole ring, potentially through a multi-component condensation or a tandem reaction sequence. The following table summarizes findings from related one-pot syntheses of triazole and pyridine derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Amidines, Carboxylic Acids, Hydrazines | HATU, i-Pr₂NEt, DMF, rt, 24 h | 1,3,5-Trisubstituted 1,2,4-triazoles | 58% | nih.gov |

| 1,3-Dicarbonyl Compound, Alkynone, Ammonia | No additional acid catalyst | Polysubstituted Pyridines | Good | core.ac.uk |

| 2-Hydrazinopyridine, Substituted Aromatic Aldehydes | Room Temperature | nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines | Not specified | rsc.org |

| 2-Aminopyridines, α-Bromomethyl Ketones, Thiosulfonates | Iodine-catalysed | C3-Functionalized Imidazo[1,2-a]pyridines | Not specified | researchgate.net |

| 5-Aminopyrazole, Ethoxycarbonyl Isothiocyanate, MeI | Microwave, NaOH | 2-(Methylsulfanyl)pyrazolo[1,5-a] core.ac.ukresearchgate.netacs.orgtriazin-4(3H)-ones | 94% | mdpi.com |

Structural Elucidation and Comprehensive Characterization of 2 Bromo 5 1h 1,2,4 Triazol 1 Yl Pyridine

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic methods are fundamental to the structural elucidation of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, providing conclusive evidence for its covalent framework and molecular formula.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom's position within the molecular structure.

¹H NMR: The proton NMR spectrum of this compound has been reported, with characterization performed in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). In CDCl₃, the spectrum shows distinct signals for the protons of both the pyridine (B92270) and triazole rings. The proton on the pyridine ring at the C6 position appears as a doublet at approximately 8.85 ppm. The proton at the C4 position is observed as a doublet of doublets around 8.11 ppm, and the proton at the C3 position is a doublet near 7.74 ppm. The triazole ring protons present as singlets at approximately 8.70 ppm and 8.17 ppm.

In DMSO-d₆, similar characteristic peaks are observed. The proton at C6 of the pyridine ring is found at 9.22 ppm as a doublet, while the C4 proton appears as a doublet of doublets at 8.41 ppm, and the C3 proton as a doublet at 7.95 ppm. The triazole protons are identified as singlets at 9.22 ppm and 8.29 ppm.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |

| Pyridine-H6 | 8.85 | 8.94 | d |

| Pyridine-H4 | 8.11 | 8.41 | dd |

| Pyridine-H3 | 7.74 | 7.95 | d |

| Triazole-H3 | 8.70 | 9.22 | s |

| Triazole-H5 | 8.17 | 8.29 | s |

d = doublet, dd = doublet of doublets, s = singlet Data sourced from patent literature.

¹³C NMR: Specific experimental data for the ¹³C NMR spectrum of this compound is not available in the public domain literature reviewed.

¹⁹F NMR: The analysis by ¹⁹F NMR is not applicable to this compound as it does not possess any fluorine atoms in its molecular structure.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ES+) has been used. The analysis confirms the molecular weight of the compound. The mass spectrum shows characteristic peaks at m/z 225 and 227, corresponding to the [M+H]⁺ ions. The presence of two peaks of nearly equal intensity is indicative of the single bromine atom in the molecule, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| Technique | Ion | m/z Value | Interpretation |

| MS (ES+) | [M+H]⁺ | 225, 227 | Confirms molecular weight and presence of one bromine atom |

Data sourced from patent literature.

Detailed High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass and confirm the elemental formula, is not available in the reviewed sources.

Experimental data from Infrared (IR) spectroscopy for this compound, which would detail the characteristic vibrational modes of its functional groups, is not available in the surveyed scientific literature.

Information regarding the Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound, which would describe its electronic transitions, has not been reported in the available literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive evidence of molecular structure by mapping electron density in the solid state.

There are no published single-crystal X-ray diffraction studies for this compound in the reviewed scientific literature. Consequently, detailed information on its crystal system, space group, and precise bond lengths and angles in the solid state is currently unavailable.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding, cannot be provided at this time.

Elemental Compositional Verification

The elemental composition of this compound is a fundamental characteristic that confirms its molecular formula, C₇H₅BrN₄. chemicalbook.comlookchem.com This verification is typically achieved through elemental analysis, a technique that determines the mass percentage of each element in a pure sample. researchgate.net The most common method for organic compounds is combustion analysis. researchgate.net

In this process, a sample of the compound is combusted in an excess of oxygen. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂) — are collected and measured. The mass of each of these products is then used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. The percentage of bromine is usually determined by other methods or by difference. The experimentally determined values are then compared to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the calculated values. nih.gov

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 37.36 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.24 |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.50 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 24.90 |

| Total | 225.049 | 100.00 |

Chromatographic Purification and Purity Assessment Methods

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for this purpose. bldpharm.com

For the purification of pyridine derivatives, reversed-phase HPLC (RP-HPLC) is often employed. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases.

A typical HPLC method for a compound like this compound would involve the following:

| Parameter | Description |

| Stationary Phase | A C18 (octadecylsilyl) column is a common choice for reversed-phase chromatography, offering good retention and separation for a wide range of organic molecules. |

| Mobile Phase | A gradient mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous buffer is typically used. The buffer, often containing a small amount of an acid like formic acid or phosphoric acid, helps to ensure sharp peak shapes. |

| Detection | Ultraviolet (UV) detection is standard, as the pyridine and triazole rings contain chromophores that absorb UV light. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment. |

| Purity Assessment | The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of 98% or higher is often required for research and development purposes. |

In addition to HPLC, Thin Layer Chromatography (TLC) can be used for rapid monitoring of reaction progress and for preliminary purity checks. researchgate.net For preparative purification to isolate larger quantities of the compound, column chromatography is a standard technique. researchgate.net

Reactivity, Functionalization, and Coordination Chemistry of 2 Bromo 5 1h 1,2,4 Triazol 1 Yl Pyridine

Transformations at the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the 2-position of the pyridine ring is the primary site for derivatization, enabling the introduction of various functional groups through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine scaffold. libretexts.org The electron-withdrawing nature of the pyridine nitrogen and the triazole ring facilitates the attack of nucleophiles at the carbon atom bearing the bromine. libretexts.org This reaction is analogous to the reaction of acid chlorides with nucleophiles, proceeding through a tetrahedral intermediate. youtube.com However, the disruption of aromaticity makes halopyridines less reactive than acid chlorides, often requiring heat to proceed. youtube.com

Common nucleophiles used in these reactions include amines, phenols, and other heteroaromatic compounds. youtube.comnih.gov For instance, the reaction with amines can introduce a new nitrogen group at the 2-position of the pyridine ring. youtube.com Similarly, phenols can displace the bromide to form aryloxy-substituted pyridines. nih.gov The efficiency of SNAr reactions is influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate anion. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira for derivatization)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize this compound. wiley.comwiley.comabebooks.comabebooks.com These reactions offer a broad scope for introducing a wide variety of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is widely employed for the synthesis of biaryl and heteroaryl-aryl compounds. The choice of ligand for the palladium catalyst can be crucial for the reaction's success and can influence the reaction conditions and yields. researchgate.netuzh.ch

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. mdpi.comresearchgate.netscirp.org This reaction is particularly useful for introducing alkynyl moieties, which can serve as handles for further transformations or as components in conjugated materials. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired alkynylated products. scirp.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base | 2-Aryl-5-(1H-1,2,4-triazol-1-yl)pyridine |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-5-(1H-1,2,4-triazol-1-yl)pyridine |

Functionalization of the Pyridine Nucleus

Beyond the substitution of the bromine atom, the pyridine ring itself can be further functionalized. While direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, derivatization can be achieved through other means. For example, lithiation followed by reaction with an electrophile can introduce substituents at specific positions. The presence of the triazole group can also influence the regioselectivity of such reactions.

Reactivity and Derivatization of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring is a stable aromatic heterocycle, but it can also undergo certain reactions. nih.gov For instance, N-alkylation or N-arylation at the remaining free nitrogen atom of the triazole ring can be achieved under appropriate conditions. The triazole ring can also participate in cycloaddition reactions, although this is less common. The reactivity of the triazole moiety can be influenced by the substituents on the pyridine ring. The 1,2,4-triazole scaffold is a key component in many antifungal agents. nih.gov

Coordination Chemistry of this compound as a Ligand

The presence of both a pyridine nitrogen and the nitrogen atoms of the 1,2,4-triazole ring makes this compound an excellent ligand for coordinating with metal ions. rsc.org The specific coordination mode can vary depending on the metal ion and the reaction conditions.

Design Principles for Pyridine-Triazole Ligands

Pyridine-triazole based ligands are of significant interest in coordination chemistry and materials science due to their versatile coordination behavior and the tunable electronic and steric properties of the resulting metal complexes. rsc.orgmemphis.eduresearchgate.net The design of these ligands often focuses on creating specific coordination environments for metal ions.

Key design principles include:

Chelation: The pyridine and triazole rings can act as a bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen and one of the triazole nitrogens. rsc.org This chelation effect enhances the stability of the resulting metal complexes.

Bridging Ligands: Two pyridine-triazole units can be linked together to form bridging ligands capable of coordinating to multiple metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks. rsc.org

Steric and Electronic Tuning: The properties of the ligand and its corresponding metal complexes can be fine-tuned by introducing substituents on either the pyridine or the triazole ring. For example, electron-donating groups can enhance the coordinating ability of the ligand. memphis.edu

Coordination Geometry: The rigid structure of the pyridine-triazole scaffold can be used to control the coordination geometry around the metal center, which is crucial for applications in catalysis and materials science. mdpi.com

Investigation of Coordination Modes and Geometries

The ligand this compound and its analogues exhibit a rich variety of coordination modes, leading to diverse molecular geometries and supramolecular architectures. The presence of multiple nitrogen atoms in both the pyridine and triazole rings allows these molecules to act as monodentate, bidentate, or bridging ligands.

In many cases, ligands containing both pyridine and triazole or pyrazole (B372694) moieties act as N,N-bidentate or N,N,N-tridentate chelators. For instance, the 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) ligand acts as an NNN-pincer ligand, coordinating to a Mn(II) ion through three nitrogen atoms in the equatorial plane. mdpi.com The coordination sphere in this complex, [Mn(MBPT)Br(H2O)2]ClO4, is completed by a bromide ion in the equatorial plane and two water molecules in trans axial positions. mdpi.com

The coordination geometry is highly dependent on the metal ion and the specific ligand structure. For a series of Cu(II) complexes with bis[5-(2-pyridine-2-yl)-1,2,4-triazole-3-yl]alkanes, the geometries were found to vary from square-pyramidal to trigonal-bipyramidal. researchgate.net It was observed that an increase in the length of the polymethylene chain linking the triazole rings favored a more trigonal-bipyramidal geometry. researchgate.net In another study, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was found to act as a bidentate ligand, coordinating through a sulfur atom and an amino group to form a five-membered chelate ring, resulting in tetrahedral geometries for most metal complexes, while the Cu(II) complex exhibited a square planar structure. nih.gov

Ligands can also act as bridges between metal centers, leading to the formation of polynuclear complexes or coordination polymers. rsc.org For example, in a silver(I) complex with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, the pyrazine (B50134) ring of one ligand acts as a bridge between two Ag(I) ions, forming a polynuclear structure. rsc.org The versatility of coordination modes is further highlighted in a series of Co(II) coordination polymers based on a [3,5-di(4H-1,2,4-triazol-4-yl)benzoato]⁻ ligand, where five distinct coordination modes were observed. researchgate.net

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) | Mn(II) | NNN-pincer tridentate | Distorted octahedral | mdpi.com |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Bidentate (S, N-amine) | Tetrahedral | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Bidentate (S, N-amine) | Square Planar | nih.gov |

| bis[5-(2-pyridine-2-yl)-1,2,4-triazole-3-yl]alkanes | Cu(II) | Bidentate/Bridging | Square-pyramidal to Trigonal-bipyramidal | researchgate.net |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Ag(I) | Bidentate (N-pyridine, N-pyrazine) and Bridging | Polynuclear | rsc.org |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine derivatives | Co(II) | NNN-tridentate pincer | Distorted square pyramidal | nih.gov |

Magnetic Susceptibility and Molar Conductivity Studies of Complexes

Magnetic susceptibility and molar conductivity measurements are crucial for understanding the electronic structure and the behavior of coordination complexes in solution.

Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which helps in determining its oxidation state and the geometry of the complex. For polynuclear copper(II) complexes with bis[5-(2-pyridine-2-yl)-1,2,4-triazole-3-yl]alkanes, magnetic property analysis revealed the presence of antiferromagnetic exchange interactions between the copper centers, mediated by the triazole-based ligands. researchgate.net This indicates that the unpaired electrons on adjacent copper ions are coupled with opposing spins.

Molar Conductivity: Molar conductivity measurements are performed on solutions of the complexes to determine whether they are electrolytic or non-electrolytic in nature. This helps to establish whether the anions are part of the coordination sphere or exist as counter-ions in the crystal lattice. For instance, studies on Mn2+, Pd2+, and Au3+ complexes with a 1,2,3-triazole derivative indicated that the synthesized complexes are capable of electrical conductivity, suggesting an ionic nature. echemcom.com Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol were characterized by conductivity measurements to elucidate their structures in solution. nih.gov

The data from these studies are essential for a complete description of the coordination compounds, complementing the structural information obtained from X-ray diffraction and spectroscopic methods.

| Complex Type | Measurement | Findings | Reference |

| Cu(II)-triazolyl alkane | Magnetic Susceptibility | Presence of antiferromagnetic exchange between Cu(II) centers. | researchgate.net |

| Ni(II), Cu(II), etc. - triazole thiol | Molar Conductivity & Magnetic Susceptibility | Used to propose tetrahedral and square planar geometries. | nih.gov |

| Mn(II), Pd(II), Au(III) - triazole derivative | Molar Conductivity & Magnetic Susceptibility | Complexes exhibit electrical conductivity. | echemcom.com |

Theoretical and Computational Investigations of 2 Bromo 5 1h 1,2,4 Triazol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Properties

A typical DFT study on 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. Such calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, various molecular properties could be calculated, including dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Ab Initio and Semi-Empirical Methods (e.g., PM3 Calculation)

Alongside DFT, other methods could be employed. Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure. Semi-empirical methods, such as PM3, are computationally less expensive and can be useful for preliminary analysis of large systems, though they are less precise than DFT or higher-level ab initio methods. These calculations would also provide an optimized geometry and electronic properties, which could be compared with DFT results.

Molecular Orbital Analysis

A key output of quantum chemical calculations is the analysis of molecular orbitals. For this compound, this would involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their energy gap (ΔE = ELUMO – EHOMO) are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. The spatial distribution of HOMO and LUMO would indicate the electron-donating and electron-accepting regions of the molecule, respectively.

Molecular Modeling and Conformation Analysis

The bond linking the pyridine (B92270) and triazole rings allows for rotational freedom, leading to different possible conformations. A conformational analysis would be necessary to identify the most stable spatial arrangement. This is typically done by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The resulting potential energy surface would reveal the global minimum energy conformation, which is the most likely structure of the molecule. Such studies are vital for understanding how the molecule might interact with biological targets or other molecules.

Prediction and Correlation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, theoretical vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra could be calculated. Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Vis spectra, while NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Comparing these predicted spectra with experimentally obtained data provides a powerful method for structural verification.

Due to the absence of specific research on this compound, no data tables with specific computational results can be generated at this time. The methodologies are well-established, but their application to this specific compound has not been published in the accessible scientific literature.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

The synthesis of this compound has been documented through methods such as the reaction of 2-bromo-5-hydrazinopyridine with N,N-dimethylformamide azine. One patented method involves the reaction of 2-bromo-5-hydrazinopyridine hydrochloride with trimethyl orthoformate and triethylamine (B128534) in acetonitrile (B52724). Another approach involves the reaction of 2,5-dibromopyridine (B19318) with 1H-1,2,4-triazole.

Future research is increasingly focused on the development of more sustainable and efficient synthetic protocols. This includes the exploration of:

Green Chemistry Principles: The use of greener solvents, such as water or bio-solvents, to replace traditional organic solvents like acetonitrile and N,N-dimethylformamide is a key objective. Additionally, minimizing waste generation and improving atom economy are critical aspects of developing more environmentally benign synthetic routes.

Catalytic Methods: Investigating novel catalytic systems, potentially involving earth-abundant metals, could lead to more efficient and selective syntheses. This would be a significant improvement over stoichiometric reactions.

Flow Chemistry: The implementation of continuous flow reactors offers advantages in terms of safety, scalability, and reaction control. Developing a flow synthesis for this compound could enable more efficient large-scale production.

Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

The thorough characterization of this compound is fundamental to understanding its properties and reactivity. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed.

| Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.25 (s, 1H), 8.60 (d, J=2.6 Hz, 1H), 8.35 (s, 1H), 8.21 (dd, J=8.8, 2.7 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H) |

| Mass Spectrometry (MS) | [M+H]⁺ calculated for C₇H₅BrN₄: 224.97; found: 225.2 |

Future research will likely involve the application of more advanced and specialized techniques to gain deeper insights into the compound's structural and electronic properties. These may include:

Solid-State NMR: To study the compound in its solid form, providing information about its crystalline structure and intermolecular interactions.

Advanced Mass Spectrometry Techniques: Methods like ion mobility-mass spectrometry could provide information on the compound's three-dimensional shape in the gas phase.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting spectroscopic properties, reaction mechanisms, and electronic structures. These calculations can complement experimental data and guide further research. For instance, computational studies can help in understanding the conformational preferences of the molecule and the electronic effects of the bromo and triazole substituents on the pyridine (B92270) ring.

Exploration in Materials Science and Supramolecular Chemistry Utilizing Pyridine-Triazole Scaffolds

The pyridine-triazole scaffold present in this compound makes it an attractive candidate for applications in materials science and supramolecular chemistry. The nitrogen atoms in both the pyridine and triazole rings can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) and other coordination polymers.

| Area of Application | Potential Use of Pyridine-Triazole Scaffolds | Example Research |

| Organic Electronics | As building blocks for organic light-emitting diodes (OLEDs). The pyridine-triazole structure can be part of host materials or ligands in emissive metal complexes. | Pyridine-triazole based compounds have been investigated as host materials in phosphorescent OLEDs. |

| Catalysis | As ligands for transition metal catalysts. The electronic properties of the catalyst can be tuned by modifying the substituents on the pyridine-triazole scaffold. | Pyridine-triazole based ligands have been used in rhenium complexes for the electrochemical reduction of CO₂. |

| Supramolecular Chemistry | The formation of self-assembled structures through non-covalent interactions like hydrogen bonding and π-π stacking. | The combination of pyridine and triazole units can direct the formation of specific supramolecular architectures. |

Future research in this area will likely focus on synthesizing novel materials derived from this compound with tailored electronic and photophysical properties for specific applications. The bromo substituent provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the creation of a diverse library of functional materials.

Interdisciplinary Research Opportunities in Chemical Sciences (Excluding Prohibited Areas)

The versatile nature of this compound opens up numerous avenues for interdisciplinary research within the chemical sciences. The convergence of organic synthesis, inorganic chemistry, and materials science will be crucial for unlocking the full potential of this compound.

Future interdisciplinary opportunities include:

Development of Novel Sensors: By functionalizing the pyridine-triazole scaffold, it may be possible to create chemosensors for the detection of specific metal ions or small molecules. The binding event could be signaled by a change in fluorescence or color.

New Catalytic Systems: Combining the ligand properties of the pyridine-triazole unit with catalytically active metal centers could lead to the development of new catalysts for a variety of organic transformations.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with interesting properties, such as thermal stability, conductivity, or ion-binding capabilities.

The continued exploration of this compound and its derivatives promises to be a fruitful area of research, with the potential to contribute to significant advancements across the chemical sciences.

Q & A

Q. Why do solubility profiles vary significantly across studies?

- Answer: Solubility discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter dissolution rates .

- pH-dependent ionization : The triazole’s pKa (~6.5) affects solubility in buffered solutions. Adjusting pH or using co-solvents (e.g., cyclodextrins) can mitigate this .

Q. How reliable are crystallographic data for derivatives with flexible triazole substituents?

- Answer: Flexible groups (e.g., hexyl chains) introduce disorder, reducing data resolution. Strategies include:

- Cryocrystallography (100 K) to stabilize conformers.

- High-pressure data collection (e.g., diamond anvil cell) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.